(5Z)-3-butyl-5-({3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-butyl-5-({3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and a pyrazole moiety, which is often associated with anti-inflammatory and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-butyl-5-({3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: This step involves the reaction of phenylhydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole ring.
Introduction of the Morpholinylsulfonyl Group: The pyrazole intermediate is then reacted with morpholine and a sulfonyl chloride to introduce the morpholinylsulfonyl group.
Formation of the Thiazolidinone Core: The final step involves the cyclization of the intermediate with a thioamide and an appropriate aldehyde under basic conditions to form the thiazolidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-butyl-5-({3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-3-butyl-5-({3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-butyl-5-({3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one: Known for its unique combination of a thiazolidinone core and a pyrazole moiety.
Thiazolidinones: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrazoles: Often studied for their anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer a unique set of biological activities. The presence of both the thiazolidinone and pyrazole moieties allows it to interact with multiple molecular targets, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C27H28N4O4S3 |
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Molecular Weight |
568.7 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O4S3/c1-2-3-13-30-26(32)24(37-27(30)36)18-21-19-31(22-7-5-4-6-8-22)28-25(21)20-9-11-23(12-10-20)38(33,34)29-14-16-35-17-15-29/h4-12,18-19H,2-3,13-17H2,1H3/b24-18- |
InChI Key |
KGBPJCWSXJZTBK-MOHJPFBDSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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